molecular formula C10H13N B1600028 (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 64982-61-2

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

货号: B1600028
CAS 编号: 64982-61-2
分子量: 147.22 g/mol
InChI 键: QPILYVQSKNWRDD-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a stereospecific enantiomer of an endogenous amine found in the mammalian brain . It is recognized for its significant neuroprotective properties and unique mechanism of action, offering substantial research value in studies of neurodegenerative diseases and central nervous system disorders . Research indicates this compound demonstrates antidepressant-like activity in model systems, potentially through a multifaceted mechanism that includes the reversible inhibition of monoamine oxidase (MAO) A and B enzymes, leading to increased concentrations of monoamines in the brain . Its neuroprotective profile is evidenced by its ability to antagonize behavioral and neurochemical changes induced by various neurotoxins, including rotenone and MPTP, which are used to model Parkinson's disease . Neurochemical studies suggest that the (S)-enantiomer specifically influences dopamine catabolism, significantly reducing the levels of metabolites like DOPAC and HVA, and shifting catabolism towards the O-methylation pathway, which may contribute to reduced free radical formation . Furthermore, the racemic mixture of 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to enhance the anticonvulsant action of established drugs like carbamazepine and valproate in the maximal electroshock seizure model, suggesting potential research applications in epilepsy . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILYVQSKNWRDD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458627
Record name (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64982-61-2
Record name (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Classical Chemical Synthesis via Bischler–Napieralski Cyclization and Reduction

One of the most established routes to tetrahydroisoquinolines involves the Bischler–Napieralski reaction, which cyclizes β-phenylethylamine derivatives into dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines.

  • Step 1: Formation of Dihydroisoquinoline Intermediate
    The precursor amide, typically formed by reacting phenethylamine derivatives with acid chlorides or carboxylic acids, undergoes cyclodehydration using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. This step yields the 3,4-dihydroisoquinoline intermediate.

  • Step 2: Reduction to Tetrahydroisoquinoline
    The dihydroisoquinoline is subsequently reduced, often using sodium borohydride in methanol at room temperature, to afford the tetrahydroisoquinoline core.

  • Step 3: Resolution to (S)-Enantiomer
    The racemic tetrahydroisoquinoline can be resolved by forming diastereomeric salts with chiral acids such as D-tartaric acid, followed by crystallization and basification to isolate the (S)-enantiomer.

Example from Patent CN103159677A :

  • N-(2-phenethyl) benzamide is prepared by mixing benzoyl chloride, phenethylamine, and alkali hydroxide in water.
  • Cyclization with phosphorus pentoxide and phosphorus chloride in benzene yields 1-phenyl-3,4-dihydroisoquinoline.
  • Reduction with sodium borohydride in methanol at 25 °C gives 1-phenyl-1,2,3,4-tetrahydroisoquinoline with a 99.2% yield.
  • Resolution with D-tartrate at 70 °C produces (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline tartrate with a 43.7% yield.
  • Basification and purification yield the (S)-enantiomer with 95.2–97.5% yield and high purity.
Step Reagents/Conditions Product Yield (%) Notes
1 Benzoyl chloride + phenethylamine + base N-(2-phenethyl) benzamide - Aqueous medium, no organic solvent
2 P₂O₅ + PCl₃ + benzene, heat 1-phenyl-3,4-dihydroisoquinoline - Cyclization step
3 NaBH₄ in MeOH, 25 °C 1-phenyl-1,2,3,4-tetrahydroisoquinoline 99.2 Reduction
4 D-tartaric acid in Virahol/water, 70 °C (S)-tetrahydroisoquinoline tartrate 43.7 Resolution
5 NaOH, pH 8.5, 65 °C drying (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline 95.2–97.5 Final isolation

One-Pot Chemoenzymatic Cascade Synthesis

Recent advances have introduced chemoenzymatic cascades that combine enzymatic oxidation, metal-catalyzed allylation, and biocatalytic deracemization to prepare enantioenriched tetrahydroisoquinolines.

This method avoids the need for N-alkylation or acylation steps, precious metals, organic solvents, and harsh reaction conditions, offering an environmentally friendly and operationally simple approach.

Key Features :

  • All components added at the start of the reaction (one-pot).
  • High yields and good to excellent enantiomeric excess.
  • Applicable to a range of substituted tetrahydroisoquinolines and allylboron reagents.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Bischler–Napieralski + Resolution Amide formation → cyclization → reduction → chiral resolution High yields; well-established; scalable Requires resolution step; use of reagents like POCl₃
One-Pot Chemoenzymatic Cascade Enzymatic oxidation → metal-catalyzed allylation → enzymatic deracemization High enantioselectivity; mild conditions; green chemistry Requires enzymes and metal catalysts; substrate scope
Methylation and Functionalization Alkylation (MeI/K₂CO₃), hydrogenation, protecting groups Versatile for derivative synthesis Multiple steps; need for protecting groups

Research Findings and Notes

  • The chemoenzymatic cascade represents a major advancement by enabling direct enantioselective C(1)-allylation without N-alkylation, simplifying downstream modifications and improving enantioselectivity.

  • The classical Bischler–Napieralski approach remains widely used due to its reliability and scalability, with recent patents improving environmental aspects by minimizing organic solvents and toxic byproducts.

  • Functionalization strategies allow for the introduction of methyl groups at the nitrogen or carbon positions, expanding the chemical diversity and biological activity profiles of the tetrahydroisoquinoline scaffold.

  • Enantiomeric purity is typically achieved by salt formation with chiral acids followed by crystallization, a method that can be optimized for yield and purity.

化学反应分析

Types of Reactions

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Further reduction can lead to fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reagents and conditions used.

科学研究应用

Neuroprotective Properties

1MeTIQ has garnered attention for its neuroprotective effects, particularly against neurotoxins such as MPTP and rotenone. Research indicates that it can antagonize the behavioral syndromes induced by these neurotoxins, suggesting its role in protecting dopaminergic neurons.

  • Mechanisms of Action :
    • 1MeTIQ exhibits a unique mechanism involving the modulation of dopamine metabolism. Studies have shown that it alters the levels of dopamine and its metabolites, such as DOPAC and homovanillic acid (HVA), indicating a complex interaction with the dopaminergic system .
    • It has been documented to inhibit monoamine oxidase (MAO) activity, which is crucial for the catabolism of monoamines like dopamine and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the brain .

Antidepressant Effects

The compound has also been studied for its antidepressant-like properties. In various animal models, 1MeTIQ has shown significant reductions in immobility time during forced swimming tests, a common measure of depression-like behavior.

  • Comparative Studies :
    • When compared with desipramine, a classic antidepressant, 1MeTIQ demonstrated similar effects but with a broader mechanism of action. It not only increased monoamine levels but also inhibited their catabolism more effectively than desipramine .

Pain Management and Diabetic Neuropathy

Recent studies suggest that 1MeTIQ may have applications in pain management, particularly in diabetic neuropathy. It has been shown to ameliorate mechanical allodynia and thermal hyperalgesia in diabetic models.

  • Research Findings :
    • Acute treatment with 1MeTIQ restored altered serotonin and dopamine levels in the brain regions affected by diabetes . This points to its potential role as a therapeutic agent in managing symptoms associated with diabetic peripheral neuropathy.

Anti-addictive Properties

1MeTIQ has been investigated for its anti-addictive properties, particularly concerning cocaine addiction. Studies indicate that it can reduce drug-seeking behavior in self-administering rat models.

  • Behavioral Studies :
    • The compound's ability to modulate dopamine levels is believed to play a critical role in its anti-addictive effects, making it a candidate for further research into addiction therapies .

Other Therapeutic Applications

Beyond its neuroprotective and antidepressant effects, 1MeTIQ has shown promise in various other areas:

  • Anticonvulsant Effects : Research indicates potential anticonvulsant properties, which could be beneficial for epilepsy treatment .
  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function and could be explored for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Source
NeuroprotectionModulation of dopamine metabolism; MAO inhibition
AntidepressantIncreases monoamine levels; inhibits catabolism
Pain ManagementRestores neurotransmitter levels in neuropathy models
Anti-addictionReduces drug-seeking behavior
AnticonvulsantPotential anticonvulsant effects
Cognitive EnhancementPossible enhancement of cognitive functions

作用机制

The mechanism of action of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways.

相似化合物的比较

Similar Compounds

    ®-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the (S)-form, with different biological activities.

    1,2,3,4-tetrahydroisoquinoline: The parent compound without the methyl group, used in various synthetic applications.

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, influencing its chemical and biological properties.

Uniqueness

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomeric specificity is crucial in medicinal chemistry, where the (S)-form may exhibit different pharmacological effects compared to the ®-form or the racemic mixture.

生物活性

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and pain management. This article explores the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of 1MeTIQ

1MeTIQ is an endogenous amine that has been identified as a neuroprotective agent with potential applications in treating neurodegenerative diseases and diabetic neuropathic pain. Its structural framework allows it to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin.

Neuroprotective Properties

1MeTIQ has been shown to exert neuroprotective effects against dopaminergic neurodegeneration. Studies indicate that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonism in animal models. This neuroprotection is believed to occur through several mechanisms:

  • Antioxidant Activity : 1MeTIQ inhibits monoamine oxidase (MAO) enzymes, reducing oxidative stress by preventing the breakdown of neurotransmitters like dopamine and serotonin .
  • Dopaminergic Modulation : It affects dopamine metabolism differently depending on its stereochemistry; (S)-1MeTIQ specifically reduces levels of DOPAC and HVA while enhancing overall dopamine concentrations in the striatum .

Pain Management

Recent studies have demonstrated that 1MeTIQ can alleviate symptoms associated with diabetic neuropathic pain. In a controlled study involving streptozotocin-induced diabetic mice, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The doses tested ranged from 15 to 45 mg/kg, with results comparable to the standard treatment gabapentin .

Structure-Activity Relationship (SAR)

The SAR studies on tetrahydroisoquinoline derivatives reveal that modifications to the core structure can significantly influence biological activity. Key findings include:

  • Functional Groups : The presence of electron-donating or electron-withdrawing groups on the THIQ scaffold can enhance or diminish its pharmacological effects. For instance, specific substitutions have been linked to increased anti-inflammatory and anti-cancer activities .
  • Stereochemistry : The (S)-enantiomer of 1MeTIQ exhibits distinct pharmacological properties compared to its (R)-counterpart, particularly in terms of neuroprotection and modulation of dopamine metabolism .

Biological Activities Summary

The biological activities attributed to 1MeTIQ include:

Activity TypeDescription
NeuroprotectionProtects against dopaminergic neuron damage; inhibits MAO activity
AntinociceptiveReduces pain sensitivity in diabetic neuropathy models
AntioxidantReduces oxidative stress via free radical scavenging
Anti-addictivePotential use in treating substance abuse disorders
AnticancerSome derivatives show promise as anti-cancer agents through angiogenesis inhibition

Diabetic Neuropathic Pain

In a study conducted by Kaczmarek et al., 2023, the effects of 1MeTIQ were evaluated in diabetic mice. The results indicated that treatment with 1MeTIQ significantly restored altered neurotransmitter levels and improved pain thresholds compared to control groups. This suggests a viable therapeutic role for 1MeTIQ in managing diabetic neuropathic pain .

Neuroprotective Effects Against MPTP-Induced Damage

Research by Antkiewicz-Michaluk et al., 2013, demonstrated that both enantiomers of 1MeTIQ could mitigate the effects of MPTP toxicity in rodent models. However, the (S)-enantiomer was notably more effective in preserving dopaminergic function and reducing behavioral deficits associated with parkinsonism .

常见问题

Q. What are the common synthetic routes for (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from phenethylamine. A simplified method includes:

  • Step 1 : Acetylation of phenethylamine with acetyl chloride.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.
  • Step 3 : Reduction with potassium borohydride to yield the final product . Reaction conditions such as temperature (e.g., 60°C for methanol reflux) and solvent choice (THF for amine coupling) significantly impact purity and yield. Alternative routes employ spiroheterocyclic intermediates with lactam-amide or pyridinyl-methyl groups, requiring precise control of reagents like SOCl₂ and secondary amines .

Q. How is the neuroprotective activity of this compound evaluated in experimental models?

Neuroprotection is assessed using:

  • In vitro models : Cultured rat mesencephalic neurons exposed to neurotoxins (e.g., MPP+), with viability measured via lactate dehydrogenase (LDH) release or caspase-3 activity .
  • In vivo models : Rodent studies measuring dopamine release in striatal terminals or mitochondrial respiration rates in synaptosomes. For example, protection against rotenone-induced suppression of dopamine release demonstrates its efficacy in Parkinson’s disease models .
  • Electrophysiological assays : Inhibition of NMDA receptor activity via [³H]MK-801 binding studies .

Q. What analytical techniques are used to characterize the structure and purity of this compound?

  • ¹H-NMR spectroscopy : Confirms structural integrity, particularly stereochemistry at the 1-position .
  • X-ray crystallography : Resolves spiroheterocyclic conformations in solid-state and solution phases .
  • Gas chromatography/mass spectrometry (GC/MS) : Detects enantiomeric purity in biological samples, critical for distinguishing (S)- and (R)-enantiomers .

Advanced Research Questions

Q. What is the role of stereochemistry in the biological activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline enantiomers?

The (S)-enantiomer exhibits superior neuroprotective effects compared to the (R)-form. For instance, in Parkinson’s models, (S)-1-methyl-THIQ prevents mitochondrial complex I inhibition by MPP+ and reduces dopamine depletion in the striatum. In contrast, the (R)-enantiomer shows weaker MAO-A/B inhibition and minimal protection against glutamate-induced excitotoxicity .

Q. How does this compound interact with NMDA receptors and glutamate-induced excitotoxicity?

The compound acts as a non-competitive NMDA receptor antagonist, inhibiting [³H]MK-801 binding (IC₅₀ ~10 μM). It reduces glutamate-triggered ⁴⁵Ca²⁺ influx in cerebellar granule cells and attenuates kainate-induced excitatory amino acid release in the rat frontal cortex. This dual action—scavenging free radicals and blocking glutamate overactivation—explains its neuroprotection in stroke and epilepsy models .

Q. What pharmacokinetic interactions occur between this compound and antiepileptic drugs in maximal electroshock (MES) models?

Isobolographic analysis reveals synergistic interactions with antiepileptics like levetiracetam and gabapentin. Co-administration reduces the effective dose (ED₅₀) of these drugs by 30–50% in rodent MES models. The compound enhances GABAergic neurotransmission while modulating voltage-gated calcium channels, though its short half-life (~2 hours) necessitates careful dosing regimens .

Q. How do modifications to the tetrahydroisoquinoline core structure affect its pharmacological profile and target selectivity?

Structural modifications at the 6- and 7-positions significantly alter activity:

  • Methoxy or sulfonyl groups : Enhance MAO-B selectivity and blood-brain barrier penetration .
  • N-Sulfonyl derivatives : Improve antimicrobial activity by disrupting bacterial membrane integrity .
  • 1-Oxo substitutions : Increase affinity for cardiac I(f) channels, yielding bradycardic agents with minimal blood pressure effects .

Methodological Notes

  • Safety Handling : Use protective gloves and eye gear due to skin/eye irritation risks. Store at -20°C in airtight containers, avoiding oxidizers .
  • Data Contradictions : While 1-methyl-THIQ is neuroprotective, its non-methylated analog (TIQ) lacks efficacy against glutamate toxicity, highlighting the importance of the methyl group in NMDA receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。